

Technical Support Center: Preventing Cobalt Dissolution from Pt-Co Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platinum-cobalt*

Cat. No.: *B8599474*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pt-Co catalysts. The information presented here is intended to help you diagnose and prevent cobalt dissolution during your experiments, ensuring the stability and performance of your catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Pt-Co catalyst is showing significant performance degradation. How can I determine if cobalt dissolution is the cause?

A1: Performance degradation in Pt-Co catalysts is often linked to the loss of cobalt.^[1] Cobalt dissolution can lead to a decrease in the catalyst's activity and stability.^[1] To confirm if cobalt dissolution is occurring, you can employ the following characterization techniques:

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique used to detect and quantify trace amounts of dissolved elements, like cobalt, in your electrolyte or fuel cell effluent.^[2] Online ICP-MS can provide real-time measurements of cobalt and platinum dissolution during electrochemical cycling.^{[2][3][4]}
- X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface composition of your catalyst before and after electrochemical testing. A decrease in the

Co/Pt atomic ratio on the surface can indicate cobalt leaching.

- Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Coupled with Transmission Electron Microscopy (TEM), EDS allows for elemental mapping of your catalyst nanoparticles. A comparison of EDS maps before and after stability tests can reveal a reduction in cobalt content.[5]
- Cyclic Voltammetry (CV): While not a direct measure of dissolution, changes in the CV profile, such as a loss of electrochemical surface area (ECSA), can be indicative of catalyst degradation, which may be linked to cobalt loss.[6]

Q2: What are the primary factors that contribute to cobalt dissolution from Pt-Co catalysts?

A2: Cobalt dissolution is primarily an electrochemical process influenced by the harsh operating conditions within a fuel cell or electrochemical cell.[5][7] Key contributing factors include:

- Electrode Potential: Cobalt dissolution is highly dependent on the electrode potential.[3] Cycling to high upper potential limits (UPLs), particularly above 0.9 V, significantly accelerates the dissolution of both platinum and cobalt.[3][8]
- Acidic Environment: The acidic medium, such as perchloric acid or Nafion ionomer, facilitates the leaching of the less noble cobalt from the alloy.[7][9]
- Temperature: Increased operating temperatures can enhance the rate of cobalt dissolution. [7]
- Catalyst Structure: The atomic arrangement and surface composition of the catalyst play a crucial role. Catalysts with a less uniform Pt distribution or exposed cobalt atoms at the surface are more susceptible to dissolution.[5]

Q3: I am observing cobalt dissolution during catalyst ink preparation. What can I do to minimize this?

A3: Cobalt leaching can indeed begin as soon as the catalyst comes into contact with the acidic ionomer in the ink.[7] To mitigate this:

- Minimize Ink Preparation Time: Reduce the time the catalyst is in contact with the ionomer solution before electrode fabrication.
- Optimize Ionomer Content: Use the optimal amount of ionomer, as an excessive amount can create a more corrosive environment.
- Consider Surface Modification: Employing catalysts with a protective Pt-shell can act as a physical barrier to prevent the ionomer from directly contacting the cobalt-rich core.[\[5\]](#)

Q4: What are the most effective strategies to prevent cobalt dissolution during electrochemical experiments?

A4: Several strategies can be employed to enhance the stability of Pt-Co catalysts and minimize cobalt dissolution:

- Formation of a Pt-skin or Pt-shell Structure: Creating a platinum-rich shell over a cobalt-rich core is a highly effective method.[\[5\]](#) This can be achieved through techniques like dealloying (selective dissolution of surface cobalt) or controlled synthesis.[\[5\]](#) The Pt shell acts as a protective barrier against the acidic environment.[\[5\]](#)
- Surface Doping/Modification: The addition of a third metal, such as gold (Au), can help stabilize the catalyst. Gold can selectively protect low-coordinated platinum sites, which are more prone to dissolution, thereby anchoring the platinum and indirectly stabilizing the cobalt.[\[10\]](#)
- Use of Ionic Liquids (ILs): Ionic liquids can be used as surface modifiers for Pt-Co catalysts. They have been shown to slow the decay of oxygen reduction reaction (ORR) activity and improve the retention of cobalt in the catalyst layer.[\[6\]](#)
- Structural Ordering: Creating an ordered intermetallic phase of the Pt-Co alloy can enhance its stability compared to a disordered alloy.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments on cobalt dissolution.

Table 1: Impact of Catalyst Structure on Cobalt Retention

Catalyst Type	Initial Pt:Co Ratio	Pt:Co Ratio After ADT*	Cobalt Content Reduction	Reference
Conventional PtCo (C-PtCo)	83.6:16.4	89.1:10.9	33.7%	[5]
Pt-shell PtCo (H-PtCo)	75.4:24.6	78.7:21.3	13.3%	[5]

*ADT: Accelerated Durability Test

Table 2: Influence of Upper Potential Limit (UPL) on Pt and Co Dissolution

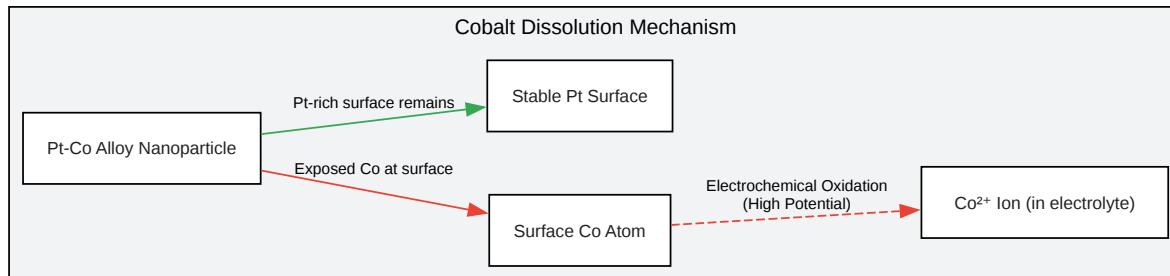
Upper Potential Limit (V vs. RHE)	Observation	Reference
< 0.9 V	Anodic Pt dissolution is greater than cathodic Pt dissolution.	[3]
≥ 0.9 V	Distinct anodic and cathodic Pt dissolution peaks appear.	[3][8]
1.0 V	Cathodic Pt dissolution significantly exceeds anodic dissolution.	[3]

Experimental Protocols

Protocol 1: Catalyst Ink Preparation and Electrode Fabrication

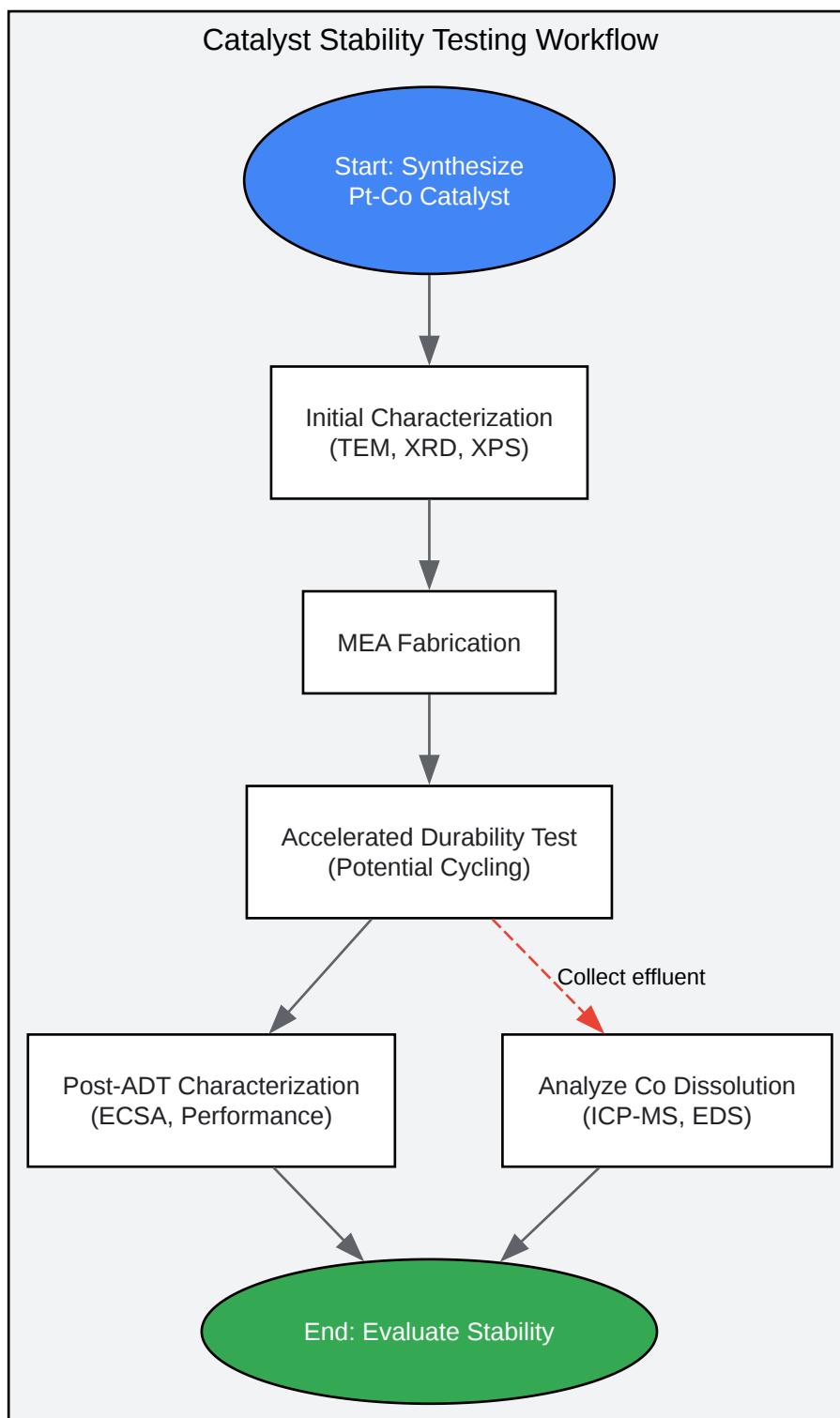
This protocol describes the preparation of a catalyst ink and its deposition onto a gas diffusion electrode, a common procedure in fuel cell research.

- Catalyst Dispersion: In a suitable vial, add a specific amount of the Pt-Co/C catalyst powder.

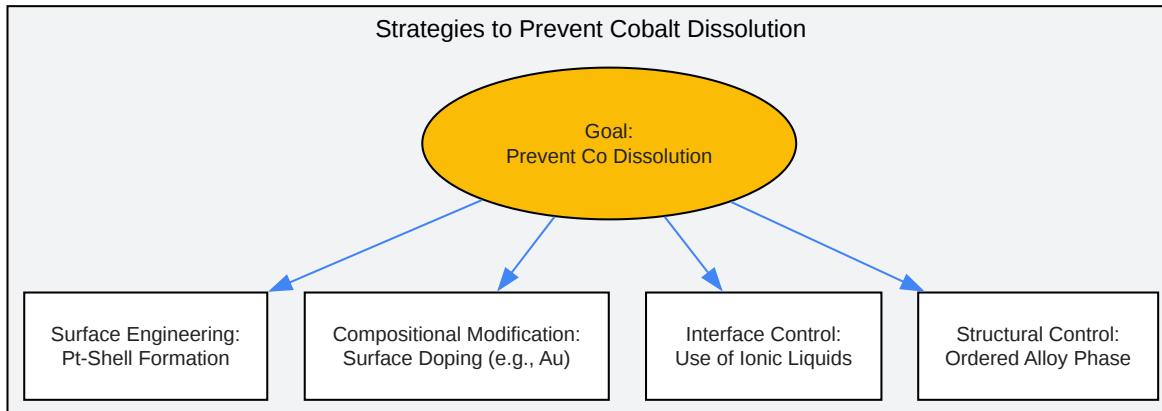

- Solvent Addition: Add a mixture of deionized water and isopropanol to the catalyst powder. The ratio can be adjusted based on the desired ink properties.
- Ionomer Incorporation: Add the Nafion® ionomer solution (e.g., 5 wt%) to the mixture.
- Homogenization: Ultrasonicate the mixture in an ice bath for a specified time (e.g., 30-60 minutes) to ensure a homogeneous dispersion.
- Deposition: Pipette a calculated volume of the catalyst ink onto the gas diffusion layer (e.g., Toray paper) to achieve the target catalyst loading (e.g., 0.1 mg Pt/cm²).
- Drying: Dry the coated electrode in an oven at a controlled temperature (e.g., 80°C) for a sufficient duration to evaporate the solvents.

Protocol 2: Accelerated Durability Test (ADT) for Catalyst Stability Evaluation

This protocol outlines a typical ADT used to assess the long-term stability of a catalyst in a membrane electrode assembly (MEA).


- MEA Preparation: Fabricate an MEA using the prepared catalyst-coated electrodes, a proton exchange membrane (e.g., Nafion® 211), and gas diffusion layers.
- Cell Assembly: Assemble the MEA into a fuel cell test hardware.
- Conditioning: Condition the MEA at a constant current density (e.g., 4 A/cm²) for a few hours until a stable performance is achieved.[\[11\]](#)
- ADT Cycling: Apply a potential cycling protocol. A common protocol involves cycling the potential between a lower limit (e.g., 0.6 V) and an upper limit (e.g., 1.0 V) at a specific scan rate (e.g., 50 mV/s) for a large number of cycles (e.g., 10,000 to 30,000 cycles).[\[6\]\[11\]](#) The test is typically performed at a controlled temperature (e.g., 80°C) and relative humidity (e.g., 100% RH) under a nitrogen or hydrogen atmosphere at the cathode and anode, respectively.[\[6\]\[11\]](#)
- Post-ADT Characterization: After the ADT, perform electrochemical characterization (e.g., CV for ECSA, polarization curves for performance) and physical characterization (e.g., ICP-MS of collected water, TEM-EDS of the catalyst) to evaluate the degradation.

Visualizations


[Click to download full resolution via product page](#)

Mechanism of Co dissolution from a Pt-Co nanoparticle.

[Click to download full resolution via product page](#)

Experimental workflow for assessing Pt-Co catalyst stability.

[Click to download full resolution via product page](#)

Key strategies for mitigating cobalt dissolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Leaching of Cobalt in Platinum-Cobalt Fuel Cell Catalysts [open.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. [osti.gov \[osti.gov\]](#)
- 11. [researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Support Center: Preventing Cobalt Dissolution from Pt-Co Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8599474#preventing-cobalt-dissolution-from-pt-co-catalysts\]](https://www.benchchem.com/product/b8599474#preventing-cobalt-dissolution-from-pt-co-catalysts)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com